Vegfr-2

Description

Molecular Architecture and Structural Determinants of Vascular Endothelial Growth Factor Receptor-2

Domain Organization and Functional Characterization

Extracellular Immunoglobulin-like Domains (IgD1–7)

The extracellular domain of VEGFR-2 comprises seven immunoglobulin-like (IgD) domains (IgD1–IgD7) that mediate ligand binding and receptor dimerization. Structural studies reveal distinct roles for each domain:

- IgD1 (residues 46–110) : Facilitates receptor-ligand binding kinetics through conformational adjustments.

- IgD2 (residues 141–207) and IgD3 (residues 224–320) : Directly bind vascular endothelial growth factor-A (VEGF-A) via β-sheet interactions and hydrogen bonding. The linker between IgD2 and IgD3 further stabilizes ligand engagement.

- IgD4 (residues 328–414) : Promotes ligand-independent dimerization through homotypic interactions, as demonstrated by domain deletion experiments.

- IgD5–IgD7 (residues 421–753) : Modulate receptor-ligand dissociation and stabilize dimerized receptor conformations.

Table 1: Functional Roles of this compound Immunoglobulin-like Domains

| Domain | Structural Features | Functional Role |

|---|---|---|

| IgD1 | N-terminal β-strands; glycosylation at Asn46, Asn66 | Regulates ligand-binding kinetics |

| IgD2–IgD3 | Central β-sheets; VEGF-A binding pocket | Direct VEGF-A binding; dimerization initiation |

| IgD4 | Hydrophobic interface; homotypic interaction motifs | Ligand-independent dimerization; structural stabilization |

| IgD5–IgD7 | C-terminal loops; heparan sulfate proteoglycan (HSPG) binding motifs | Co-receptor recruitment; receptor clustering |

Transmembrane α-Helical Domain and Dimerization Mechanisms

The transmembrane domain (TMD; residues 765–789) of this compound is a single α-helix that anchors the receptor in the plasma membrane. Unliganded this compound forms dimers through TMD interactions, as shown by Förster resonance energy transfer (FRET) assays. Ligand binding induces a conformational shift in the TMD, increasing the distance between C-termini by 7 Å, which reorients intracellular kinase domains for activation.

Key dimerization mechanisms include:

- Pre-formed dimers : this compound exists as inactive dimers at physiological concentrations, with TMD helices adopting parallel orientations.

- Ligand-induced structural changes : VEGF-A binding to IgD2–IgD3 triggers rotational movement of the TMD, transitioning dimers from a low-activity to high-activity state.

Intracellular Tyrosine Kinase Domain Substructures

The intracellular region contains three critical subdomains:

- Juxtamembrane domain (JMD; residues 790–833) : Autoinhibits kinase activity via Tyr801 interaction with the activation loop. Phosphorylation at Tyr801 relieves this inhibition.

- Tyrosine kinase domain (TKD; residues 834–1162) :

- TKD1 (ATP-binding domain) : Binds ATP via a glycine-rich motif (Gly841–Gly846).

- Kinase insert domain (KID) : Contains Tyr951, which recruits signaling adaptors like TSAd upon phosphorylation.

- TKD2 (phosphotransferase domain) : Includes catalytic loop (His1026–Asn1033) and activation loop (Tyr1054/Tyr1059) for substrate phosphorylation.

- C-terminal domain (CTD; residues 1163–1356) : Houses phosphorylation sites Tyr1175 and Tyr1214, which recruit PLCγ and NCK to propagate downstream signals.

Table 2: Critical Functional Sites in the Intracellular Tyrosine Kinase Domain

| Site/Motif | Location | Function |

|---|---|---|

| Tyr801 | JMD | Autoinhibitory interaction with activation loop; phosphorylation activates kinase |

| Gly841–Gly846 | TKD1 | ATP binding and hydrolysis |

| Tyr1054/Tyr1059 | TKD2 activation loop | Kinase activation; phosphorylated in active state |

| Tyr1175/Tyr1214 | CTD | Docking sites for PLCγ, NCK, and other signaling adaptors |

Structural Basis of Ligand-Receptor Interactions

VEGF-A Binding Specificity to IgD2 and IgD3

VEGF-A binds this compound through a two-site mechanism:

- Primary binding site : Located in IgD2, involving residues Phe166, Leu170, and Arg173, which form hydrophobic and electrostatic interactions with VEGF-A’s β1–β2 loop.

- Secondary binding site : Situated in IgD3, where Asp272 and Glu274 coordinate VEGF-A’s α2 helix via salt bridges.

Table 3: Key Residues in VEGF-A–this compound Binding

| This compound Domain | Residues | Interaction Type | VEGF-A Region Targeted |

|---|---|---|---|

| IgD2 | Phe166, Leu170 | Hydrophobic | β1–β2 loop |

| IgD2 | Arg173 | Electrostatic (salt bridge) | Asp63 (VEGF-A) |

| IgD3 | Asp272, Glu274 | Electrostatic (salt bridge) | α2 helix (VEGF-A) |

Ligand binding induces a “clamshell” closure of IgD2–IgD3 around VEGF-A, increasing dimer stability by 15-fold compared to unliganded receptors.

Allosteric Modulation by Co-Receptors and Heparan Sulfate Proteoglycans

This compound signaling is potentiated by co-receptors through two mechanisms:

- Neuropilin-1 (NRP1) binding : Long VEGF-A isoforms (e.g., VEGF-A165) contain a C-terminal NRP1-binding domain. NRP1 recruits this compound into lipid rafts, enhancing ligand-receptor binding affinity by 40%.

- Heparan sulfate proteoglycans (HSPGs) : Sulfated glycosaminoglycans in HSPGs stabilize VEGF-A–this compound complexes by interacting with IgD5–IgD7, prolonging signaling duration.

Properties

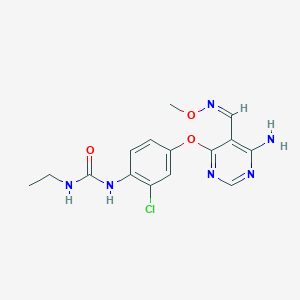

Molecular Formula |

C15H17ClN6O3 |

|---|---|

Molecular Weight |

364.79 g/mol |

IUPAC Name |

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7- |

InChI Key |

BJHCYTJNPVGSBZ-YXSASFKJSA-N |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .

Chemical Reactions Analysis

Dimerization and Phosphorylation Reactions

VEGFR-2 undergoes ligand-independent dimerization mediated by interactions in its extracellular (EC), transmembrane (TM), and intracellular (IC) domains. FRET-based studies reveal:

-

Wild-type this compound forms dimers with an Intrinsic FRET efficiency of , correlating with baseline phosphorylation ( activity) .

-

Ligand binding (VEGF-A, VEGF-C, VEGF-E) stabilizes dimers, increasing phosphorylation 10-fold. All ligands induce identical Intrinsic FRET (), confirming TM domain rearrangement .

-

C482R mutation causes constitutive dimerization (Intrinsic FRET ) and phosphorylation matching ligand-bound wild-type levels, mimicking ligand effects .

Key Mutations Affecting Dimer Stability

| Mutation | Domain Targeted | ΔG (kcal·mol⁻¹) | Phosphorylation (% of WT + ligand) |

|---|---|---|---|

| E764I-T771I-F778I | TM | +2.1 | 30% |

| N762I-V769I-G770I | TM | -1.4 | 80% |

| IC domain deletion | IC | +2.7 | <10% |

| Data from . |

Disulfide Bond Reduction by H₂S

Hydrogen sulfide (H₂S) modulates this compound activity via reduction of a critical disulfide bond:

-

Cys1045-Cys1024 bond cleavage by H₂S enables a salt bridge between Glu885 and Lys868 (distance reduced from 14 Å to 2.84 Å), activating the kinase .

-

Cystine reduction model : H₂S converts cystine (Cys–Cys) to cysteine (Cys) with first-order kinetics () .

Structural Consequences

| Condition | Active Site Conformation | ATP Binding Affinity |

|---|---|---|

| Intact S–S bond | Glu885–Lys1023 salt bridge | Low |

| Reduced S–S bond | Glu885–K868 salt bridge | High |

| Based on . |

Benzoquinazoline Derivatives

| Compound | IC₅₀ (μM) | Key Structural Features |

|---|---|---|

| 9 | 0.64 | 1,3,4-Thiadiazole core |

| 20 | 0.91 | Pyrazole substituent at C2 |

| 23 | 1.04 | Sulfonamide linker |

| Data from . |

Triazole Hybrids

-

Compound 25m : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). Shows IC₅₀ = 0.22 μM against this compound .

-

Docking interactions : Hydrogen bonds with Asp1046 and hydrophobic contacts with Leu840/Phe918 .

Thiazolidine-2,4-dione Derivatives

-

Compound 42c : IC₅₀ = 0.14 μM. Synthesized via Knoevenagel condensation and Curtius rearrangement .

-

Key interaction: Diazene linker binds to catalytic loop (IHRDLAARNI) .

Mechanochemical Coupling in Receptor Relocation

This compound redistribution on endothelial cells involves:

-

Ligand binding kinetics : Gremlin-VEGFR-2 complexes form with equilibrium constant .

-

Diffusion-limited trapping : Receptor relocation occurs in three phases: rapid initial binding (0–5 min), slower diffusion (5–30 min), and saturation (30+ min) .

This synthesis of biochemical, structural, and inhibitory data underscores this compound's complexity as a therapeutic target. Ongoing research focuses on covalent inhibitors targeting catalytic cysteine residues and allosteric modulators stabilizing inactive dimer conformations.

Scientific Research Applications

Cancer Therapy

Targeting VEGFR2 in Oncology

VEGFR2 has emerged as a significant target for cancer therapies due to its role in tumor angiogenesis. Inhibitors of VEGFR2 have been developed to disrupt the signaling pathways that promote tumor growth and metastasis.

- Case Study: Malignant Tumors

A study examined the expression of VEGFR2 in various tumors, revealing that it is consistently expressed in angiosarcomas and malignant mesotheliomas. The study found that 92% of malignant mesothelioma cases exhibited strong VEGFR2 positivity, suggesting its potential as a diagnostic marker and therapeutic target for anti-angiogenic therapies .

| Tumor Type | VEGFR2 Expression (%) | Notes |

|---|---|---|

| Angiosarcoma | 96% | Strong positivity across various subtypes |

| Malignant Mesothelioma | 92% | Unique expression pattern |

| Epithelioid Hemangioendothelioma | 55% | Focal positivity observed |

- Novel Inhibitors

Recent advancements have led to the development of novel VEGFR2 inhibitors with enhanced potency. For instance, compounds such as 25m have shown IC50 values lower than established drugs like sunitinib, indicating their potential effectiveness against breast cancer cell lines .

Cardiovascular Applications

VEGFR2 is also critical in cardiovascular health, particularly concerning ischemic conditions where angiogenesis can aid recovery.

- Case Study: Ischemic Stroke

Research on a herbal extract (NXQ) demonstrated significant vascular protective effects against oxidative stress-induced damage in endothelial cells. The study indicated that NXQ induced angiogenesis in transgenic zebrafish models, suggesting its potential therapeutic role in ischemic stroke recovery .

| Treatment | Effectiveness | Mechanism of Action |

|---|---|---|

| NXQ | Promotes angiogenesis | Vascular protective effects |

| Quercetin | Moderate | Antioxidant properties |

| Kaempferol | Moderate | Synergistic with quercetin |

Neurological Disorders

Recent studies have highlighted the involvement of VEGFR2 signaling in neurological contexts.

Mechanism of Action

Vegfr-2 exerts its effects through a series of well-coordinated signaling pathways. Upon binding with vascular endothelial growth factor A, this compound dimerizes and undergoes trans-autophosphorylation on key tyrosine residues . This phosphorylation activates several downstream signaling pathways, including the phospholipase C gamma-protein kinase C pathway, the phosphoinositide 3-kinase-Akt pathway, and the focal adhesion kinase-paxillin pathway . These pathways collectively regulate endothelial cell survival, proliferation, migration, and vascular tube formation .

Comparison with Similar Compounds

Comparative Analysis of VEGFR-2 Inhibitors

This compound inhibitors vary widely in potency, selectivity, and structural scaffolds. Below is a comparative analysis of key compounds, highlighting their half-maximal inhibitory concentrations (IC50) and structural features:

Key Findings :

Structural and Binding Interaction Comparisons

This compound inhibitors commonly target the ATP-binding pocket, forming critical interactions with residues such as Glu883 , Asp1044 , Cys919 , and Asp1046 .

Binding Modes:

- Sorafenib analogs: Compounds like 5b and 5f (thienopyrimidine derivatives) mimic sorafenib’s binding, forming hydrogen bonds with Cys919 and hydrophobic interactions in the DFG-out pocket .

- Quinoxaline derivatives: Compound 11e adopts a binding pose identical to sorafenib, burying its hydrophobic tail in the extended pocket .

- Nicotinamide-based inhibitors : Docking scores for compound 6 (−7.37 kcal/mol) approached that of sorafenib (−8.42 kcal/mol), with shared interactions at Glu885 and Asp1046 .

Structural Diversity :

- A study using 600 diverse compounds identified novel scaffolds (e.g., cyanopyridones) with high kinase affinity, underscoring the importance of chemical diversity in discovering potent inhibitors .

Promising Candidates:

- Triazoloquinazolines : Compound 6 demonstrated dual this compound inhibition and pro-apoptotic gene modulation (BAX/P53 upregulation) .

Challenges:

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in the regulation of angiogenesis, which is the formation of new blood vessels from pre-existing ones. It plays a crucial role in various physiological and pathological processes, including embryonic development, wound healing, and tumor growth. This article provides an in-depth analysis of this compound's biological activity, supported by data tables and case studies.

Structure and Function of this compound

This compound is a receptor tyrosine kinase that primarily binds to vascular endothelial growth factors (VEGF-A, -C, and -D). Upon ligand binding, it undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate endothelial cell functions such as survival, proliferation, migration, and tube formation.

Structural Domains of this compound

| Domain | Structure Characteristics | Functions |

|---|---|---|

| Extracellular Domain (ECD) | 20-764 aa; contains 7 Ig-like subdomains | Central role in VEGF binding and pro-angiogenic signaling |

| Transmembrane Domain (TMD) | 765-789 aa; single α-helical structure | Regulates kinase activity and receptor dimerization |

| Tyrosine Kinase Domain (TKD) | Contains ATP binding sites and multiple phosphorylation sites | Mediates cellular signaling through phosphorylation events |

The ECD is crucial for ligand binding, while the TKD is responsible for initiating intracellular signaling cascades that lead to various cellular responses .

Ligand Binding and Signal Transduction

This compound activation begins with the binding of VEGF ligands to its ECD. This interaction induces conformational changes that promote receptor dimerization. Following dimerization, specific tyrosine residues within the intracellular TKD are phosphorylated. Key phosphorylation sites include Tyr1175 and Tyr1214, which are essential for recruiting downstream signaling molecules such as phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K) .

Downstream Signaling Pathways

This compound mediates several critical signaling pathways:

- PI3K/Akt Pathway : Promotes cell survival and proliferation.

- MAPK/ERK Pathway : Involved in cell migration and differentiation.

- PLCγ Pathway : Regulates calcium mobilization and further downstream signaling events.

These pathways collectively contribute to angiogenesis and vascular permeability .

Study on Gastric Cancer Prognosis

A study involving 256 gastric cancer patients found that high expression levels of this compound were associated with poor prognosis. The study utilized immunohistochemical methods to assess this compound expression in tumor tissues. Furthermore, a specific genetic polymorphism (rs1870377 A>T) was linked to an increased risk of poor outcomes in these patients .

Role in Tumor Immunity

Research has demonstrated that this compound on myeloid cells can induce an immunosuppressive phenotype within the tumor microenvironment. Inhibition of VEGF signaling enhanced T cell activation and improved responses to immune checkpoint blockade therapies . This highlights the dual role of this compound in both promoting angiogenesis and modulating immune responses in cancer.

Q & A

Q. What experimental methodologies are commonly used to evaluate VEGFR-2 inhibition in vitro?

In vitro this compound inhibition is typically assessed using enzyme-linked immunosorbent assay (ELISA) kits to measure kinase activity. For instance, synthesized compounds (e.g., thieno[2,3-d]pyrimidine derivatives) are tested for their ability to inhibit this compound phosphorylation, with protocols detailed in supplementary materials . Flow cytometry is also employed to evaluate downstream effects, such as apoptosis induction and cell cycle arrest in cancer models like MCF-7 cells .

Q. How do VEGF-A isoforms regulate this compound signaling and trafficking?

VEGF-A isoforms influence this compound recycling and degradation via Rab11 vesicles, a process modulated by coreceptors like Neuropilin-1 (NRP-1). Deletion of NRP-1's GIPC-binding motif disrupts Rab11-dependent trafficking, attenuating signaling output. Notably, this compound recycling is distinct from EGFR, which does not require coreceptors for Rab11-mediated trafficking .

Q. What are the essential pharmacophoric features for designing this compound inhibitors?

this compound inhibitors require three key pharmacophoric elements: (1) a hinge-binding motif for ATP-competitive inhibition, (2) hydrophobic interactions with the kinase pocket, and (3) a solubilizing group for bioavailability. Clinically approved inhibitors like sorafenib and pazopanib exemplify these features, with modifications (e.g., pyrazole or phthalazine scaffolds) enhancing specificity .

Advanced Research Questions

Q. How can computational approaches like 3D-QSAR improve this compound inhibitor design?

3D-QSAR models (e.g., CoMFA and CoMSIA) analyze ligand-receptor interactions by correlating molecular fields (steric, electrostatic) with inhibitory activity. For 1,6-naphthyridine and pyridopyrimidine analogues, validated models (cross-validation coefficients >0.65) identify critical substituents that enhance binding, enabling rational design of novel inhibitors with predicted IC50 values .

Q. What experimental strategies address contradictions in this compound expression data across studies?

Discrepancies in this compound expression (e.g., mRNA vs. protein levels) require multi-method validation. For example, Yang et al. reported CRP-induced this compound downregulation at the mRNA level, but protein-level changes were absent in aortic endothelial cells. Such contradictions highlight the need for complementary techniques (e.g., Western blot, immunohistochemistry) and context-specific analysis (e.g., cell type, treatment duration) .

Q. How does single-molecule tracking resolve heterogeneity in this compound mobility and signaling?

Single-molecule imaging reveals that VEGF-bound this compound exhibits reduced mobility due to receptor clustering and internalization. Time-course analysis segregates trajectories into pre- and post-VEGF association phases, quantifying changes in diffusion coefficients and spatial organization. This approach uncovers dynamic signaling states in endothelial cells .

Q. What role does soluble this compound play as a biomarker in clinical trials?

Soluble this compound (sthis compound), a truncated receptor form shed from endothelial cells, correlates with anti-angiogenic therapy efficacy. In the BEATRICE trial, pre-treatment plasma sthis compound levels showed predictive value for bevacizumab outcomes, though its utility as a standalone biomarker requires validation in larger cohorts .

Q. How can kinase selectivity challenges be addressed in this compound inhibitor development?

Off-target effects (e.g., PDGFR or EGFR inhibition) contribute to toxicity. Biochemical kinase profiling (e.g., against 270 kinases) identifies selective inhibitors like rivoceranib, which exhibits >100-fold selectivity for this compound over other kinases. Structural optimization of ATP-binding domain interactions further minimizes off-target binding .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound-related microvascular data?

Non-parametric tests (e.g., Mann-Whitney Rank Sum Test) are recommended for non-normally distributed data, such as microvascular density metrics. ANOVA with post hoc tests (e.g., Student-Newman-Keuls) compares multiple groups, while survival analyses (Cox regression) assess prognostic factors like this compound expression in meningiomas .

Q. How do SPR (Surface Plasmon Resonance) assays quantify VEGF-VEGFR-2 binding kinetics?

SPR measures real-time association/dissociation rates (ka, kd) of VEGF121 binding to immobilized this compound. Global curve fitting of sensorgram data calculates equilibrium dissociation constants (KD = kd/ka), providing insights into ligand-receptor affinity and conformational changes during binding .

Data Interpretation Challenges

Q. Why do some this compound inhibitors show divergent efficacy despite similar IC50 values?

Differences in cellular permeability, metabolic stability, and off-target effects (e.g., CYP450 interactions) can alter in vivo efficacy. For example, celecoxib derivatives inhibit VEGF expression in prostate models but lack potency in lung cancer due to tumor microenvironment variability .

Q. How do conflicting findings on this compound's role in inflammation inform experimental design?

While CRP was reported to downregulate this compound in some studies, aortic endothelial cells showed no protein-level changes under similar conditions. Researchers should control for variables like estrogen (E2) exposure, which upregulates this compound via paracrine VEGF secretion, and validate findings across multiple cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.